

(1H-Indazol-5-yl)-methyl-amine mechanism of action

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Compound of Interest

Compound Name: (1H-Indazol-5-yl)-methyl-amine

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An In-depth Technical Guide to the Mechanism of Action of **(1H-Indazol-5-yl)-methyl-amine**

Abstract

(1H-Indazol-5-yl)-methyl-amine, and its methylated form 1-Methyl-1H-indazol-5-ylamine, are versatile heterocyclic amines built upon the indazole scaffold. This privileged structure is a cornerstone in modern medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.^{[1][2]} While direct, extensive research on the specific mechanism of **(1H-Indazol-5-yl)-methyl-amine** is emerging, its primary role as a key intermediate in the synthesis of potent biological modulators provides a clear path to understanding its function. This guide synthesizes the current understanding of its core mechanism, explores other potential biological activities based on the extensive pharmacology of the indazole class, and provides detailed experimental protocols for researchers to validate these mechanisms.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a bicyclic heteroaromatic structure that is thermodynamically stable and serves as a crucial pharmacophore in drug discovery.^[1] Its ability to form key hydrogen bonds and engage in various non-covalent interactions allows it to bind with high affinity to a diverse range of biological targets. This has led to the development of indazole-containing drugs with applications as anti-cancer agents, anti-emetics, anti-inflammatory drugs, and kinase inhibitors.^{[2][3][4]}

(1H-Indazol-5-yl)-methyl-amine, specifically the N-methylated derivative 1-Methyl-1H-indazol-5-amine, has been identified as a critical building block in pharmaceutical development.^{[5][6]} Its primary and most clearly defined role is as a synthetic precursor for agonists of the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).^{[7][8]}

Core Mechanism of Action: Modulation of the TRPM5 Channel

The most direct mechanistic insight into the utility of 1-Methyl-1H-indazol-5-amine comes from its documented use as a drug intermediate for the synthesis of potent and selective TRPM5 agonists.^{[7][8]}

The TRPM5 Channel: A Key Player in Sensory and Metabolic Signaling

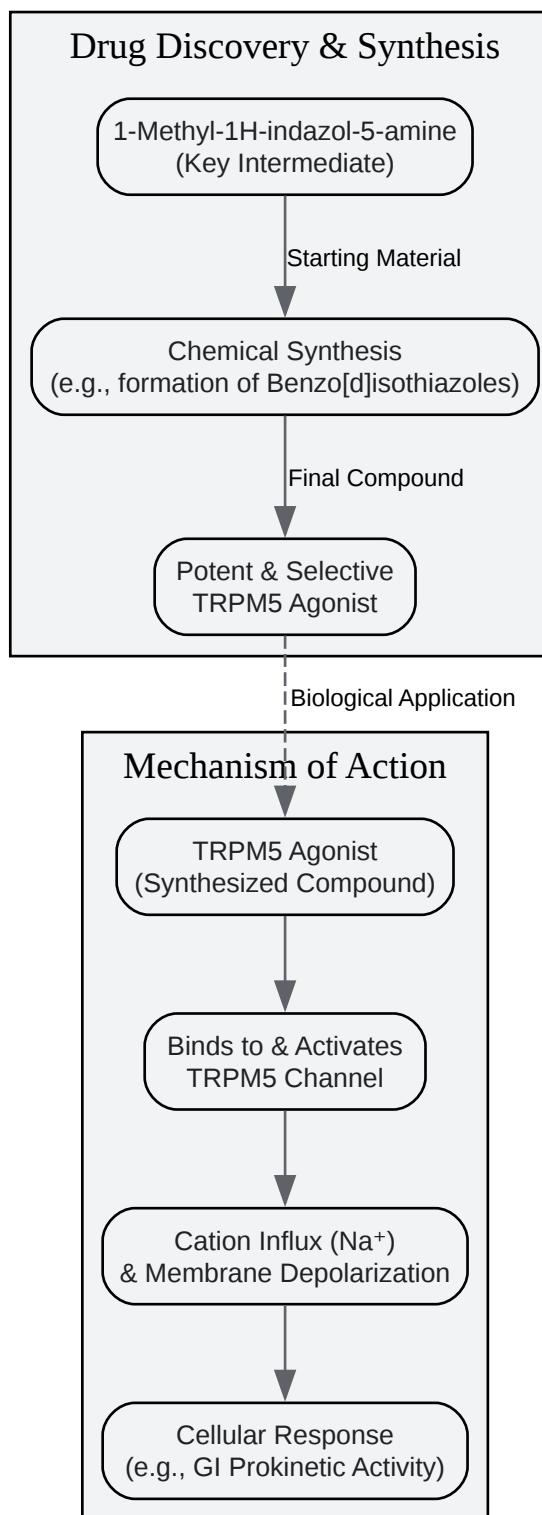
TRPM5 is a calcium-activated, monovalent-selective cation channel predominantly expressed in taste receptor cells, the gastrointestinal tract, and other tissues. It functions as a critical downstream effector in G-protein coupled receptor (GPCR) signaling pathways.

Activation of sweet, umami, and bitter taste receptors triggers a signaling cascade that elevates intracellular calcium ($[Ca^{2+}]_i$). This calcium influx directly gates the TRPM5 channel, leading to membrane depolarization, action potential firing, and ultimately neurotransmitter release, which signals taste perception to the brain.

(1H-Indazol-5-yl)-methyl-amine as a Precursor to TRPM5 Agonists

Research has led to the discovery of benzo[d]isothiazoles, synthesized from intermediates like 1-Methyl-1H-indazol-5-amine, as potent TRPM5 agonists.^[7] These synthesized molecules act by directly binding to and activating the TRPM5 channel, mimicking the effect of intracellular calcium. This targeted action has therapeutic potential, particularly for gastrointestinal disorders where it can promote motility.^[7]

The logical workflow for this discovery process is outlined below.



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Caption: Drug discovery workflow leading from 1-Methyl-1H-indazol-5-amine to a functional TRPM5 agonist.

Potential Mechanisms of Action Based on the Indazole Scaffold

The indazole nucleus is a well-established "hinge-binding" fragment, particularly effective in targeting the ATP-binding pocket of kinases.^[3] This suggests that **(1H-Indazol-5-yl)-methyl-amine** and its derivatives could exhibit activity against a range of other important cellular targets.

Kinase Inhibition

Numerous indazole derivatives have been developed as potent kinase inhibitors for cancer therapy.

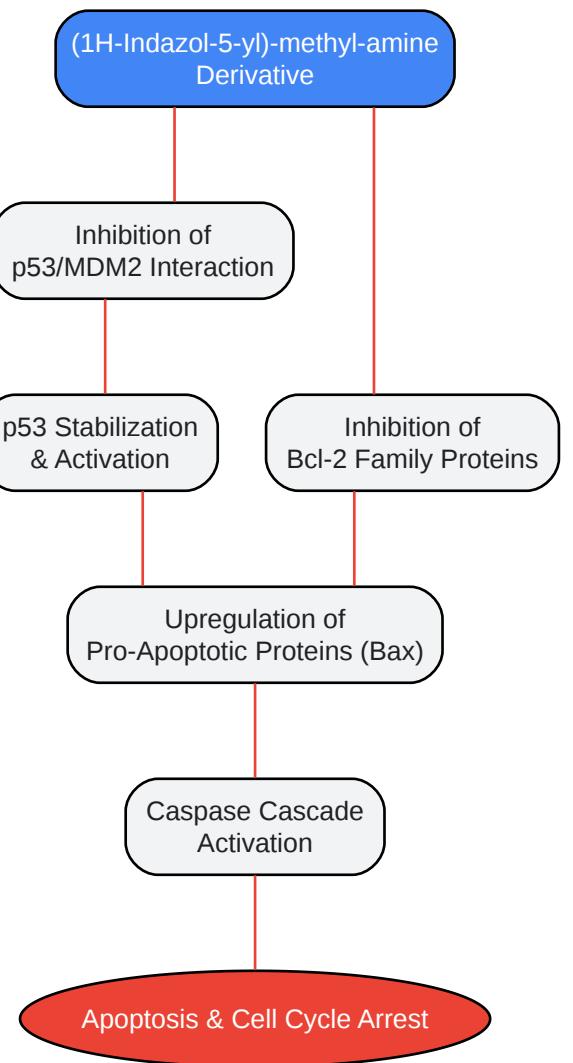
- Rho Kinase (ROCK): N-substituted prolinamido indazoles have been identified as potent ROCK inhibitors, which are targets for hypertension treatment.^[9]
- Bcr-Abl: 1H-indazol-3-amine derivatives have shown potent inhibitory activity against the Bcr-Abl fusion protein, including the drug-resistant T315I mutant, which is implicated in chronic myeloid leukemia.^[1]
- Receptor Tyrosine Kinases (FGFR, EGFR): The indazole scaffold is present in inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs), both of which are critical drivers in various cancers.^[4]

Anticancer Activity via Apoptosis Induction

Beyond kinase inhibition, indazole derivatives have demonstrated the ability to induce cancer cell death through programmed cell death, or apoptosis.

One study on 1H-indazole-3-amine derivatives found that a lead compound induced apoptosis in leukemia cells.^[10] The proposed mechanism involves the inhibition of anti-apoptotic Bcl-2 family proteins and modulation of the p53/MDM2 pathway, leading to cell cycle arrest and apoptosis.^{[3][10]}

The potential signaling pathway is visualized below.

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Caption: Potential pro-apoptotic signaling pathway for indazole derivatives.

Other Potential Targets

The structural versatility of the indazole core has led to its inclusion in compounds targeting other receptor systems.

- TRPV1 Antagonists: 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas have been developed as highly potent antagonists of the TRPV1 receptor, a key target for novel analgesics.[\[11\]](#)

- 5-HT₃ Receptor Antagonists: Granisetron, an antiemetic drug, features an indazole nucleus and functions as a selective 5-HT₃ receptor antagonist.[2]

Experimental Protocols for Mechanism of Action Elucidation

To validate the potential mechanisms of action for **(1H-Indazol-5-yl)-methyl-amine** or its novel derivatives, the following experimental protocols provide a robust framework.

Protocol 1: In Vitro TRPM5 Agonist Activity Assay

This protocol uses a cell-based fluorescent calcium indicator assay to measure the activation of the TRPM5 channel.

Objective: To determine if the test compound is an agonist of the human TRPM5 channel.

Methodology:

- **Cell Culture:** Culture HEK-293 cells stably expressing the human TRPM5 channel in DMEM supplemented with 10% FBS and a selection antibiotic.
- **Cell Plating:** Seed the cells into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells per well and incubate for 24 hours.
- **Dye Loading:** Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 1 hour at 37°C.
- **Compound Preparation:** Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in HBSS to achieve final assay concentrations ranging from 1 nM to 100 µM.
- **Fluorescence Measurement:** Use a fluorescence plate reader (e.g., FLIPR Tetra®) to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for 3-5 minutes.

- Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the peak ΔF against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC_{50} value.

Protocol 2: General Kinase Inhibition Assay

This protocol outlines a common method to screen for kinase inhibitory activity.

Objective: To assess the inhibitory potential of the test compound against a specific kinase (e.g., ROCK1, Abl).

Methodology:

- **Reagents:** Obtain recombinant human kinase, a suitable substrate peptide, and ATP. Use a kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures ADP production as an indicator of kinase activity.
- **Compound Preparation:** Prepare a serial dilution of the test compound in the appropriate kinase buffer.
- **Kinase Reaction:** In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.
- **Initiation:** Initiate the reaction by adding ATP. Incubate at room temperature for the time recommended by the kit (typically 60 minutes).
- **Detection:** Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
- **Data Analysis:** Measure luminescence using a plate reader. Calculate the percent inhibition relative to a DMSO control. Plot percent inhibition against compound concentration and determine the IC_{50} value.

Protocol 3: Cell Viability and Apoptosis Assay

This protocol determines the compound's effect on cancer cell proliferation and its ability to induce apoptosis.

Objective: To measure the cytotoxicity of the test compound and determine if cell death occurs via apoptosis.

Methodology:

- Cell Culture and Treatment: Seed a cancer cell line (e.g., K562 for Bcr-Abl or HCT116 for general anticancer screening) in 96-well plates.[\[10\]](#)[\[12\]](#) After 24 hours, treat the cells with a serial dilution of the test compound for 48-72 hours.
- Cell Viability (MTT Assay):
 - Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
 - Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
 - Read the absorbance at 570 nm. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀.
- Apoptosis Detection (Annexin V/PI Staining):
 - Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
 - Harvest the cells and wash with cold PBS.
 - Resuspend cells in Annexin V Binding Buffer.
 - Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
 - Analyze the cells immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Summary and Future Directions

(1H-Indazol-5-yl)-methyl-amine is a compound of significant interest due to its foundational role in building molecules with precise biological activities. Its established connection to the synthesis of TRPM5 agonists provides the most concrete evidence of its mechanistic utility.^[7] ^[8] However, the rich pharmacology of the indazole scaffold strongly suggests a broader potential for this molecule and its derivatives to act as inhibitors of various protein kinases and as inducers of apoptosis in cancer cells.^[1]^[9]^[10]

Future research should focus on synthesizing novel derivatives of **(1H-Indazol-5-yl)-methyl-amine** and screening them against diverse panels of kinases and cancer cell lines. Elucidating the specific structure-activity relationships will be crucial for optimizing potency and selectivity, potentially leading to the development of new therapeutic agents for a range of diseases.

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